

Application Notes & Protocols: Cog 133 TFA

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Compound of Interest				
Compound Name:	Cog 133 tfa			
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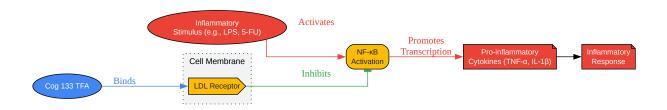
Introduction

Cog 133 TFA is the trifluoroacetate salt of Cog 133, a 17-amino acid mimetic peptide derived from the receptor-binding region (residues 133-149) of human Apolipoprotein E (ApoE).[1][2] The peptide sequence is Ac-LRVRLASHLRKLRKRLL-NH2.[3] Cog 133 TFA is recognized for its potent anti-inflammatory and neuroprotective properties.[4][5] It functions by competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and also acts as an antagonist of the α 7 neuronal nicotinic acetylcholine receptor (nAChR).[2][4] These characteristics make Cog 133 TFA a valuable tool for investigating cellular pathways related to inflammation, neurodegeneration, and chemotherapy-induced side effects like intestinal mucositis.[1]

Mechanism of Action

Cog 133 exerts its biological effects through multiple pathways. Primarily, it binds to members of the LDL receptor family, which is thought to trigger downstream anti-inflammatory signaling. [2] This interaction has been shown to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), partly through the inhibition of the NF-κB signaling pathway.[1] Additionally, Cog 133 is a known antagonist of nAChRs with an IC50 of 445 nM, which may contribute to its neuroprotective effects.[3][4]





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Fig. 1: Proposed anti-inflammatory mechanism of Cog 133 TFA.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Cog 133 TFA** in various experimental models.

Parameter	Value	Model System	Reference
IC₅₀ (nAChR)	445 nM	Xenopus Oocytes expressing nAChRs	[4]
Effective In Vitro Conc.	0.2 - 20 μΜ	IEC-6 Cells (Cell Migration)	[1][6]
Effective In Vivo Dose	0.3, 1.0, 3.0 μΜ	Murine Model of Intestinal Mucositis (i.p.)	[1][7]
Effective In Vivo Dose	1 mg/kg	Murine Model of Pulmonary Fibrosis (intratracheal)	[4][5]

Peptide Handling and Preparation

Reconstitution of Lyophilized Peptide

Cog 133 TFA is typically supplied as a lyophilized powder.

Methodological & Application





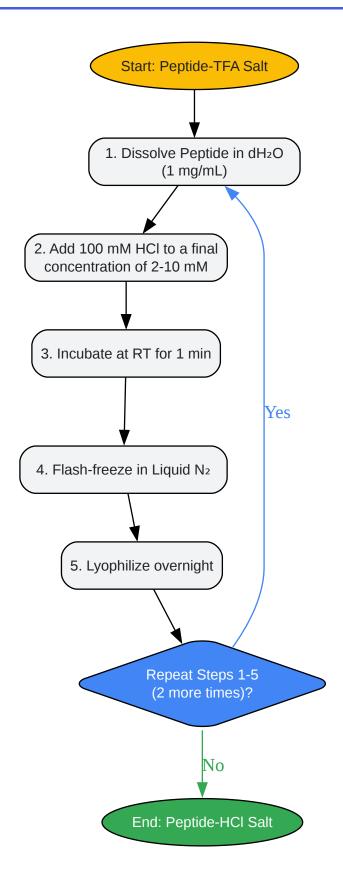
- Before opening, centrifuge the vial at low speed to ensure all powder is at the bottom.
- Reconstitute the peptide in a sterile, isotonic buffer such as PBS or sterile water. For a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
- If the peptide does not dissolve completely, the solution can be warmed to 37°C for 10 minutes or briefly sonicated in an ultrasonic bath.[6]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C for long-term storage.[1]

Protocol: Trifluoroacetic Acid (TFA) Removal

Residual TFA from peptide synthesis can interfere with biological assays.[8][9] A common method to exchange the TFA salt for a hydrochloride (HCI) salt is recommended for sensitive applications.[9][10]

- Dissolve the lyophilized peptide in distilled water to a concentration of 1 mg/mL.[9]
- Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[8]
 [9]
- Let the solution stand at room temperature for at least one minute.[9]
- Flash-freeze the solution in liquid nitrogen.[10]
- Lyophilize the frozen solution overnight until all liquid is removed.
- To ensure complete removal, repeat this process (re-dissolving in dilute HCl, freezing, and lyophilizing) at least two more times.[8][9]
- After the final lyophilization, the resulting peptide-HCl salt is ready for use in experiments.





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Fig. 2: Workflow for TFA removal via HCl exchange and lyophilization.



Experimental Protocols Protocol 1: In Vitro Wound Healing / Cell Migration Assay

This protocol is based on studies using the IEC-6 intestinal epithelial cell line to model mucosal healing.[1][11]

- Cell Seeding: Seed IEC-6 cells in 6-well plates and grow to 90-100% confluency in DMEM.
- Wound Creation: Create a sterile "scratch" wound in the confluent monolayer using a p200 pipette tip.
- Wash: Gently wash the wells twice with PBS to remove detached cells.
- Treatment: Replace the medium with fresh glutamine-free DMEM.[11] Add 1 mM 5-fluorouracil (5-FU) to induce cellular stress, along with varying concentrations of Cog 133
 TFA (e.g., 0.2, 2, 20 μM).[7][11] Include a "5-FU only" control and an untreated control.
- Imaging: Immediately after treatment (0h), acquire images of the wound area using an inverted microscope.
- Incubation: Incubate the plates at 37°C and 5% CO₂ for 24 hours.
- Final Imaging: After 24 hours, acquire images of the same wound areas.
- Analysis: Measure the width of the wound at 0h and 24h. Calculate the percentage of wound closure to determine the rate of cell migration.

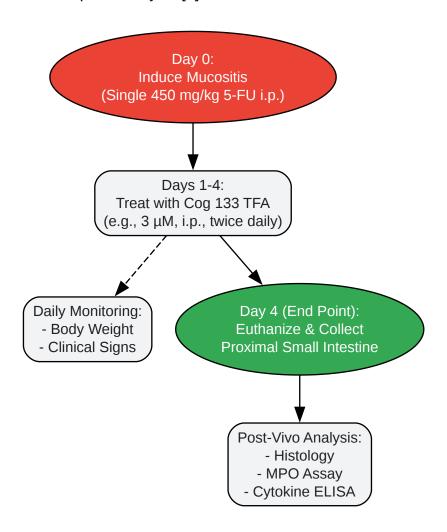
Protocol 2: In Vivo Murine Model of Chemotherapy-Induced Intestinal Mucositis

This protocol describes the induction of intestinal mucositis in mice using 5-FU, a model where Cog 133 has shown protective effects.[1][7]

 Animal Model: Use Swiss or C57BL/6J mice (25-30g). All procedures must be approved by an Institutional Animal Care and Use Committee.



- Mucositis Induction: On Day 0, induce mucositis with a single intraperitoneal (i.p.) injection of 5-FU (450 mg/kg).[1][7]
- Cog 133 TFA Preparation: Prepare fresh solutions of Cog 133 TFA in sterile isotonic PBS for injection.
- Treatment Administration: From Day 1 to Day 4, administer Cog 133 TFA via i.p. injection twice daily (12-hour intervals) at desired doses (e.g., 0.3, 1.0, and 3.0 μM).[1][7] A vehicle control group should receive PBS injections.
- Monitoring: Monitor animal weight and clinical signs daily.
- Euthanasia and Tissue Collection: On Day 4, euthanize the mice.[1] Harvest the proximal small intestine for subsequent analysis.[7]



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Fig. 3: Experimental workflow for the in vivo mucositis model.

Protocol 3: Assessment of Intestinal Inflammation

This protocol outlines key assays to quantify inflammation in intestinal tissue collected from Protocol 2.

- A. Myeloperoxidase (MPO) Assay (Neutrophil Infiltration)
- Homogenize a weighed portion of the intestinal tissue in an appropriate buffer.
- Centrifuge the homogenate and collect the supernatant.
- Perform the MPO assay using a commercial ELISA kit or a standard colorimetric protocol, following the manufacturer's instructions. MPO activity is an indicator of neutrophil infiltration.

 [1]
- B. Cytokine Measurement (ELISA)
- Process tissue homogenates as per the requirements of the ELISA kit.
- Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1 β and TNF- α , and anti-inflammatory cytokines like IL-10.[7][11]
- Normalize cytokine concentrations to the total protein content of the tissue homogenate.

Conclusion

Cog 133 TFA is a versatile research peptide for studying the roles of the ApoE pathway in inflammation and neuroprotection. The protocols provided here for in vitro cell migration and a well-established in vivo model of intestinal mucositis offer a framework for investigating its therapeutic potential and mechanism of action. Proper handling, including reconstitution and optional TFA removal, is critical for obtaining reliable and reproducible results.

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References

- 1. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Apolipoprotein Mimetic Peptides: A New Approach for the Treatment of Asthma [frontiersin.org]
- 3. COG 133 TFA | ApoE Mimetic Peptide | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. febs2007.org [febs2007.org]
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